molecular formula C19H24N4O4 B2720147 methyl 4-({[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]carbamoyl}formamido)benzoate CAS No. 1049401-97-9

methyl 4-({[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]carbamoyl}formamido)benzoate

Cat. No.: B2720147
CAS No.: 1049401-97-9
M. Wt: 372.425
InChI Key: YCCSVWVNDQKVDS-UHFFFAOYSA-N
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Description

Methyl 4-(2-((2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)amino)-2-oxoacetamido)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoate ester linked to a pyrrole ring through a dimethylaminoethyl group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]carbamoyl}formamido)benzoate typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via reductive amination using dimethylamine and a suitable reducing agent.

    Coupling with Benzoate Ester: The final step involves coupling the pyrrole derivative with a benzoate ester through an amide bond formation, possibly using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)amino)-2-oxoacetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzoate or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Could be explored for its pharmacological properties and potential therapeutic uses.

    Industry: May be used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing cellular pathways and processes. The exact mechanism would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2-((2-(dimethylamino)ethyl)amino)-2-oxoacetamido)benzoate: Lacks the pyrrole ring, making it less complex.

    Methyl 4-(2-((2-(dimethylamino)-2-(1H-pyrrol-2-yl)ethyl)amino)-2-oxoacetamido)benzoate: Similar structure but without the 1-methyl group on the pyrrole ring.

Uniqueness

Methyl 4-(2-((2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)amino)-2-oxoacetamido)benzoate is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-[[2-[[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]amino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-22(2)16(15-6-5-11-23(15)3)12-20-17(24)18(25)21-14-9-7-13(8-10-14)19(26)27-4/h5-11,16H,12H2,1-4H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCSVWVNDQKVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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